三丁基锡异氰酸酯

描述

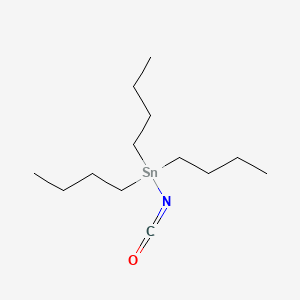

Tributyltin isocyanate is a compound with the molecular formula C13H27NOSn . It is also known by other names such as tributyl (isocyanato)stannane and TRI-N-BUTYLISOCYANATOTIN .

Molecular Structure Analysis

The molecular structure of Tributyltin isocyanate consists of three butyl groups (C4H9) attached to a tin (Sn) atom, which is also attached to an isocyanate group (NCO) . The InChI string representation of the molecule isInChI=1S/3C4H9.CNO.Sn/c3*1-3-4-2;2-1-3;/h3*1,3-4H2,2H3;;/q;;;-1;+1 . Chemical Reactions Analysis

Tributyltin compounds are known to react with isocyanates to give tributyltin derivatives of ureas . They are also involved in the cyclotrimerization of isocyanates, a reaction that is widely reported to provide a variety of polyurethane materials with improved properties .Physical And Chemical Properties Analysis

Tributyltin isocyanate has a molecular weight of 332.07 g/mol . It has a refractive index of 1.489 (lit.), a boiling point of 297 °C (lit.), and a density of 1.203 g/mL at 25 °C (lit.) .科学研究应用

Organometallic Compound Manufacturing

Tributyltin Isocyanate is one of numerous organometallic compounds manufactured by various companies . These compounds are often used in the production of other chemicals or materials.

Reagents and Catalysts

Organometallic compounds like Tributyltin Isocyanate are useful reagents and catalysts . They can facilitate various chemical reactions, making them valuable in industrial chemistry.

Precursor Materials

Tributyltin Isocyanate serves as a precursor material in various applications . Precursor materials are substances that undergo chemical changes to become another substance. In this case, Tributyltin Isocyanate could be used to produce other compounds or materials.

Thin Film Deposition

Tributyltin Isocyanate has applications in thin film deposition . Thin film deposition is a process used in material science to apply a very thin film of material – ranging from fractions of a nanometer to several micrometers in thickness – onto a substrate surface.

Pharmaceuticals

Organometallic compounds, including Tributyltin Isocyanate, find use in the pharmaceutical industry . They can serve as catalysts, reagents, or building blocks in the synthesis of various pharmaceutical drugs.

LED Manufacturing

Tributyltin Isocyanate is also used in the manufacturing of Light Emitting Diodes (LEDs) . It could be used in the production of certain materials or layers within the LED.

作用机制

Target of Action

Tributyltin isocyanate primarily targets the Nuclear receptor coactivator 2 and the Retinoic acid receptor RXR-alpha . These receptors play a crucial role in the regulation of gene expression and are involved in cellular growth and development .

Mode of Action

The compound interacts with its targets through a process known as endocrine disruption . It binds to the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . This interaction alters a range of reproductive, developmental, and metabolic pathways at the organism level .

Biochemical Pathways

The primary biochemical pathways affected by Tributyltin isocyanate are the steroid hormone biosynthesis and retinol metabolism . The compound’s interaction with the RXR and PPARγ receptors can disrupt these pathways, potentially affecting both reproduction and lipogenesis functions .

Pharmacokinetics

It’s known that the compound has a low water solubility and tends to absorb more readily to organic matter in soils or sediment .

Result of Action

The molecular and cellular effects of Tributyltin isocyanate’s action are significant. It can induce antioxidant enzymes’ activities and result in oxidative damage in the hepatopancreas of certain organisms after exposure . It’s also known to cause endocrine-type responses, whereas mortality occurs at higher concentrations .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of Tributyltin isocyanate. For instance, the compound’s toxicity can lead to biomagnification or bioaccumulation within non-target organisms like invertebrates, vertebrates, and a variety of mammals . Moreover, TBT-induced responses are known to occur at very low concentrations for molluscs, a fact that has more recently also been observed in fish species .

安全和危害

未来方向

Research on Tributyltin isocyanate and related compounds is ongoing, with a focus on their potential applications in various fields. For instance, they are being studied for their antileishmanial and cytotoxic potential . Additionally, research is being conducted on catalysts for isocyanate cyclotrimerization, a reaction in which Tributyltin isocyanate can potentially play a role .

属性

IUPAC Name |

tributyl(isocyanato)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.CNO.Sn/c3*1-3-4-2;2-1-3;/h3*1,3-4H2,2H3;;/q;;;-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUNDMHXMXDGII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NOSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90218298 | |

| Record name | Stannane, (isocyanato)tributyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tributyltin isocyanate | |

CAS RN |

681-99-2 | |

| Record name | Tributylisocyanatostannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=681-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, (isocyanato)tributyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000681992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, (isocyanato)tributyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stannane, (isocyanato)tributyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

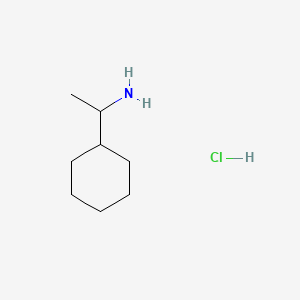

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

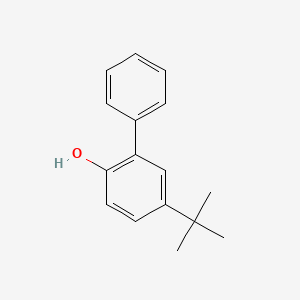

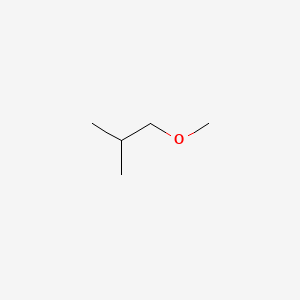

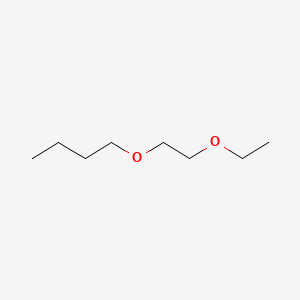

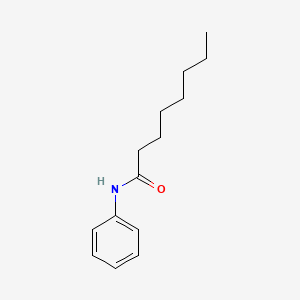

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-oxo-N-[4-[4-(3-oxobutanoylamino)phenyl]phenyl]butanamide](/img/structure/B1605195.png)

![2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B1605197.png)